3-[(6-Methyl-4-phenylquinazolin-2-yl)amino]phenol 3-[(6-Methyl-4-phenylquinazolin-2-yl)amino]phenol
Brand Name: Vulcanchem
CAS No.: 899726-59-1
VCID: VC6430388
InChI: InChI=1S/C21H17N3O/c1-14-10-11-19-18(12-14)20(15-6-3-2-4-7-15)24-21(23-19)22-16-8-5-9-17(25)13-16/h2-13,25H,1H3,(H,22,23,24)
SMILES: CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)NC4=CC(=CC=C4)O
Molecular Formula: C21H17N3O
Molecular Weight: 327.387

3-[(6-Methyl-4-phenylquinazolin-2-yl)amino]phenol

CAS No.: 899726-59-1

Cat. No.: VC6430388

Molecular Formula: C21H17N3O

Molecular Weight: 327.387

* For research use only. Not for human or veterinary use.

3-[(6-Methyl-4-phenylquinazolin-2-yl)amino]phenol - 899726-59-1

Specification

CAS No. 899726-59-1
Molecular Formula C21H17N3O
Molecular Weight 327.387
IUPAC Name 3-[(6-methyl-4-phenylquinazolin-2-yl)amino]phenol
Standard InChI InChI=1S/C21H17N3O/c1-14-10-11-19-18(12-14)20(15-6-3-2-4-7-15)24-21(23-19)22-16-8-5-9-17(25)13-16/h2-13,25H,1H3,(H,22,23,24)
Standard InChI Key GIPKBONMCKXEAL-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)NC4=CC(=CC=C4)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

3-[(6-Methyl-4-phenylquinazolin-2-yl)amino]phenol (C<sub>21</sub>H<sub>18</sub>N<sub>3</sub>O) features a quinazoline scaffold substituted at positions 2, 4, and 6. The quinazoline nucleus consists of a benzene ring fused to a pyrimidine ring, with the following functionalizations:

  • Position 2: An aminophenol group (–NH–C<sub>6</sub>H<sub>4</sub>–OH)

  • Position 4: A phenyl ring

  • Position 6: A methyl group

This arrangement introduces both lipophilic (phenyl, methyl) and hydrophilic (phenolic –OH) moieties, potentially enhancing membrane permeability and target binding versatility .

Physicochemical Properties

While experimental data specific to this compound remains limited, inferences from analogous quinazolines suggest the following properties :

PropertyValue/Description
Molecular Weight328.4 g/mol (calculated)
LogP (Partition Coefficient)~3.2 (estimated via QSAR modeling)
SolubilityLow in water; soluble in DMSO, DMF
Melting Point210–215°C (predicted)

The phenolic –OH group likely contributes to hydrogen-bonding interactions, while the methyl and phenyl groups enhance hydrophobic interactions .

Synthetic Methodologies

Core Quinazoline Formation

The quinazoline backbone is typically synthesized via cyclocondensation reactions. A representative pathway involves:

  • Formation of 6-methyl-4-phenylquinazoline:

    • Condensation of 2-amino-5-methylbenzophenone with formamide or urea under acidic conditions .

    • Microwave-assisted methods (e.g., 150°C, 20 min) improve yield (>75%) and purity .

  • Introduction of the Aminophenol Group:

    • Nucleophilic aromatic substitution at position 2 using 3-aminophenol in the presence of a palladium catalyst.

    • Reaction conditions: 120°C, 12–18 hours in DMF, yielding ~60–65%.

Purification and Characterization

  • Chromatography: Silica gel column chromatography (eluent: ethyl acetate/hexane, 3:7).

  • Spectroscopic Confirmation:

    • FTIR: N–H stretch (~3350 cm<sup>−1</sup>), C=O (if present, ~1680 cm<sup>−1</sup>) .

    • <sup>1</sup>H NMR (DMSO-<i>d</i><sub>6</sub>): δ 8.7 (s, 1H, quinazoline H), 7.6–7.9 (m, aromatic H), 2.5 (s, 3H, CH<sub>3</sub>) .

Comparative Analysis with Analogous Compounds

CompoundActivity (IC<sub>50</sub>/EC<sub>50</sub>)Key Structural Feature
4-[(6-Chloro-4-phenylquinazolin-2-yl)amino]phenol8.2 µM (EGFR inhibition)–Cl at position 6
6-Methyl-4-phenylquinazoline Inactive in MES modelNo aminophenol substituent
3-[(6-Methyl-4-phenylquinazolin-2-yl)amino]phenolPending validation–CH<sub>3</sub> at position 6

Future Directions

  • Kinase Inhibition Assays: Prioritize screening against EGFR, VEGFR, and PDGFR.

  • Formulation Studies: Explore nanoencapsulation to enhance aqueous solubility.

  • Metabolic Stability: Assess CYP450-mediated oxidation pathways.

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